Product packaging for methyl-5-thiazol-2-yl-1H-[1,2,4]triazole(Cat. No.:)

methyl-5-thiazol-2-yl-1H-[1,2,4]triazole

Cat. No.: B8470165
M. Wt: 166.21 g/mol
InChI Key: VOKBFLGGGNYFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-5-thiazol-2-yl-1H-[1,2,4]triazole is a novel heterocyclic compound designed for advanced chemical and pharmacological research, synthesised by fusing two biologically critical rings: the 1,2,4-triazole and the thiazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its significant dipole moment, capacity for hydrogen bonding, and robust metabolic stability . These properties make it a valuable pharmacophore for interacting with a wide array of biological targets. Consequently, 1,2,4-triazole-based compounds have been successfully developed into numerous clinical agents, including antifungal drugs (e.g., fluconazole), anticancer aromatase inhibitors (e.g., letrozole), and antivirals . The thiazole ring is another privileged heterocycle frequently found in molecules with diverse biological activities. The strategic hybridization of these two rings in a single molecular framework is a common approach in drug discovery to create new chemical entities with enhanced or novel biological profiles . Researchers can explore this compound as a key intermediate or lead structure in various discovery programs. Its potential research applications are broad, grounded in the established activities of its constituent heterocycles. These include investigating antimicrobial properties , as 1,2,4-triazole derivatives are widely reported to exhibit potent activity against bacterial and fungal pathogens . Another key area is anticancer research , as several 1,2,4-triazole derivatives, such as anastrozole and letrozole, are clinically used anticancer drugs, and numerous others are under investigation for their antitumor effects . Furthermore, the compound's structure suggests potential for antiviral activity , given that triazole-based molecules like taribavirin have been developed as antiviral agents . The mechanism of action for any biological activity is highly dependent on the specific derivatives synthesized from this core structure. It could potentially function as an enzyme inhibitor, given that many 1,2,4-triazoles act by inhibiting crucial enzymes such as fungal CYP51 (in ergosterol synthesis) or other therapeutic targets. This product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Prior to use, researchers should consult the relevant safety data sheets (SDS) and conduct all necessary risk assessments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4S B8470165 methyl-5-thiazol-2-yl-1H-[1,2,4]triazole

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole

InChI

InChI=1S/C6H6N4S/c1-10-5(8-4-9-10)6-7-2-3-11-6/h2-4H,1H3

InChI Key

VOKBFLGGGNYFLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=NC=CS2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Methyl-5-thiazol-2-yl-1H-wikipedia.orgsynarchive.comresearchgate.nettriazole Core Structure

The assembly of the target bifunctional heterocyclic system can be approached in several ways: by first constructing the 1,2,4-triazole (B32235) ring and then forming the thiazole (B1198619), by forming the thiazole ring first, or by coupling pre-synthesized thiazole and triazole moieties.

The formation of the 1,2,4-triazole ring is a critical step and can be achieved through several classic named reactions. These methods typically involve the cyclization of acyclic precursors containing the necessary nitrogen and carbon atoms.

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. synarchive.com The reaction generally requires high temperatures and can have limitations in yield and regioselectivity. synarchive.com However, modifications such as microwave irradiation have been shown to improve reaction times and yields. synarchive.comnih.gov

To apply this method for the synthesis of the target structure, one could envision the reaction between a thiazole-containing hydrazide and an appropriate amide, such as acetamide, to introduce the required methyl group. The general mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the triazole ring. synarchive.comwikipedia.org

Table 1: Proposed Pellizzari Reaction for Methyl-5-thiazol-2-yl-1H- wikipedia.orgsynarchive.comresearchgate.nettriazole

Reactant AReactant BKey ConditionsProduct
Thiazole-2-carbohydrazideAcetamideHeat, potentially microwave irradiation3-Methyl-5-(thiazol-2-yl)-1H-1,2,4-triazole

The Einhorn–Brunner reaction provides another route to 1,2,4-triazoles through the acid-catalyzed condensation of an imide with a hydrazine derivative. wikipedia.orgasianpubs.org This reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, can produce an isomeric mixture of triazoles if the imide is unsymmetrical. wikipedia.orgwikipedia.org

For the synthesis of the target compound, a diacyl-amine precursor bearing a thiazole moiety would be reacted with hydrazine. The mechanism involves an initial attack of the hydrazine on a carbonyl group of the imide, followed by a series of condensation and cyclization steps to form the stable aromatic triazole ring. wikipedia.org

Table 2: Proposed Einhorn–Brunner Reaction for Methyl-5-thiazol-2-yl-1H- wikipedia.orgsynarchive.comresearchgate.nettriazole

Reactant AReactant BKey ConditionsProduct
N-(Thiazole-2-carbonyl)acetamideHydrazineAcid catalyst3-Methyl-5-(thiazol-2-yl)-1H-1,2,4-triazole

Thiosemicarbazides are versatile precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, including both 1,2,4-triazoles and thiazoles. researchgate.net The reaction pathway is often directed by the choice of cyclizing agent and reaction conditions.

To form the 1,2,4-triazole ring, an acylthiosemicarbazide derived from a thiazole carboxylic acid can be cyclized. This is typically achieved by treatment with a base, such as aqueous sodium hydroxide. The reaction proceeds through an intramolecular cyclization followed by the elimination of a water molecule to yield a 1,2,4-triazole-3-thiol derivative. Subsequent methylation and desulfurization steps would be required to arrive at the target methyl-triazole structure. For example, reacting a hydrazide with an isothiocyanate can form the necessary N-acylthiosemicarbazide intermediate, which is then cyclized in a basic medium. mdpi.com

Table 3: Thiosemicarbazide-Based Cyclization for Triazole Formation

Starting MaterialReagentsIntermediateProduct
Thiazole-2-carbohydrazide1. Methyl isothiocyanate 2. NaOH (aq), heatN-Methyl-N'-(thiazole-2-carbonyl)thiosemicarbazide4-Methyl-5-(thiazol-2-yl)-4H-1,2,4-triazole-3-thiol

An alternative synthetic approach involves forming the thiazole ring onto a pre-existing triazole structure. The Hantzsch thiazole synthesis is the most prominent method for this transformation. synarchive.comresearchgate.net This reaction, first reported in 1887, involves the condensation of an α-haloketone with a thioamide. synarchive.com The process is known for its high yields and operational simplicity. researchgate.net

To construct the desired scaffold, a thioamide derivative of 3-methyl-1H-1,2,4-triazole would be reacted with an α-halocarbonyl compound like 2-chloroacetaldehyde. The reaction mechanism initiates with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring. researchgate.netnih.gov

Table 4: Proposed Hantzsch Synthesis for Methyl-5-thiazol-2-yl-1H- wikipedia.orgsynarchive.comresearchgate.nettriazole

Reactant AReactant BKey ConditionsProduct
3-Methyl-1H-1,2,4-triazole-5-carbothioamide2-ChloroacetaldehydeHeat, solvent (e.g., ethanol)3-Methyl-5-(thiazol-2-yl)-1H-1,2,4-triazole

Modern synthetic organic chemistry offers powerful tools for joining two pre-formed heterocyclic rings through cross-coupling reactions. This strategy provides a convergent approach to the target molecule. Transition metal-catalyzed reactions, such as Suzuki-Miyaura or Stille coupling, are commonly employed for C-C bond formation.

For the synthesis of methyl-5-thiazol-2-yl-1H- wikipedia.orgsynarchive.comresearchgate.nettriazole, this could involve the coupling of a halogenated thiazole with a boronic acid or stannane derivative of a methyl-1,2,4-triazole (or vice versa). For instance, a palladium-catalyzed Suzuki coupling could be employed between 2-bromothiazole and a boronic acid derivative of 3-methyl-1H-1,2,4-triazole. This approach allows for the late-stage connection of two complex fragments, offering flexibility in the synthesis of analogues.

Table 5: Proposed Intermolecular Cross-Coupling for Scaffold Assembly

Reactant AReactant BCatalyst/ReagentsReaction TypeProduct
2-Bromothiazole3-Methyl-1H-1,2,4-triazole-5-boronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseSuzuki Coupling3-Methyl-5-(thiazol-2-yl)-1H-1,2,4-triazole
5-Bromo-3-methyl-1H-1,2,4-triazoleThiazole-2-boronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseSuzuki Coupling3-Methyl-5-(thiazol-2-yl)-1H-1,2,4-triazole

Intermolecular Coupling Approaches for Scaffold Assembly

Derivatization and Functionalization Strategies

Once the core 5-(5-methylthiazol-2-yl)-1H-1,2,4-triazole structure is obtained, it can be subjected to various derivatization and functionalization reactions to modify its properties and explore its chemical space. These modifications can be targeted at the nitrogen atoms of the triazole ring, the thiazole ring system, or through the introduction of new substituents via specific reactions.

The 1,2,4-triazole ring contains three nitrogen atoms, and the unsubstituted ring exists as a mixture of 1H and 4H tautomers. These nitrogen atoms are nucleophilic and can be targeted for modification, most commonly through alkylation and arylation reactions. nih.gov

Alkylation of unsubstituted 1,2,4-triazoles with alkyl halides typically results in a mixture of N1 and N4 substituted isomers. researchgate.netnih.gov The regioselectivity of the reaction can be influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. researchgate.net In some cases, the use of specific bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net The introduction of substituents at different nitrogen atoms can significantly alter the molecule's steric and electronic properties.

Arylation of the triazole nitrogen atoms can also be achieved. For example, copper-catalyzed N-arylation has been used to introduce aryl groups at the N1 position of the triazole ring. bohrium.com

The thiazole ring is an aromatic heterocycle that can undergo various chemical transformations. wikipedia.org The reactivity of the thiazole ring in the target molecule can be influenced by the electron-withdrawing nature of the attached 1,2,4-triazole ring.

Functionalization can be achieved by introducing reactive groups onto the thiazole ring, which then serve as handles for further modifications. For instance, a sulfone group can act as a versatile reactive tag, facilitating diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govelsevierpure.comresearchgate.net While these examples are from a fused thiazolo[4,5-d] nih.govnih.govelsevierpure.comtriazole system, the principle of activating the thiazole ring towards nucleophilic substitution or cross-coupling reactions is applicable. The methyl group at the 5-position of the thiazole ring could also potentially be a site for functionalization, for example, through radical bromination followed by nucleophilic substitution.

As mentioned previously, a common synthetic route to 1,2,4-triazoles proceeds through a 1,2,4-triazole-3-thione intermediate. The thione group is a particularly useful functional handle for introducing a wide variety of substituents through S-alkylation. nih.gov The sulfur atom is nucleophilic and readily reacts with electrophiles such as alkyl halides (e.g., benzyl (B1604629) bromide) and other activated alkyl systems. nih.gov This S-alkylation reaction is a robust and high-yielding method for creating a library of derivatives with diverse side chains attached to the triazole core via a sulfur linker. nih.gov

Table 2: Representative S-Alkylation Reactions of Thiazolyl-Triazole-Thiones

Triazole-Thione Precursor Alkylating Agent Reaction Conditions Product Yield (%)
5-(Thiazol-2-yl)-4H-1,2,4-triazole-3-thione Benzyl chloride Basic media 3-(Benzylthio)-5-(thiazol-2-yl)-4H-1,2,4-triazole Not specified
5-(Thiazol-2-yl)-4H-1,2,4-triazole-3-thione Substituted benzyl chlorides Basic media 3-((Substituted-benzyl)thio)-5-(thiazol-2-yl)-4H-1,2,4-triazole 54-69

Arylation reactions can also be employed to introduce substituents. While N-arylation and C-H arylation of the triazole ring have been reported bohrium.comnih.gov, arylation can also occur at other positions depending on the specific functionalities present in the starting material. These reactions often employ metal catalysts, such as palladium or copper, to facilitate the carbon-nitrogen or carbon-carbon bond formation. nih.govresearchgate.net

Introduction of Diverse Substituents via Specific Reactions

Mannich Base Formation

The introduction of aminomethyl groups via the Mannich reaction is a well-established method for modifying the structure of N-H containing heterocyclic compounds. For derivatives of 5-(thiazol-2-yl)-4H-1,2,4-triazole-3-thiol, which shares a core structure with the subject compound, Mannich bases have been synthesized. This transformation typically involves the reaction of the triazole thiol with formaldehyde and a secondary amine, such as N-methylpiperazine, to yield the corresponding N-aminomethylated product nitk.ac.in. This reaction provides a straightforward route to introduce additional pharmacophoric groups, potentially influencing the molecule's biological activity. While direct studies on methyl-5-thiazol-2-yl-1H- nih.govnih.govekb.egtriazole are not extensively detailed, the reactivity of the triazole N-H is expected to be analogous, allowing for the formation of Mannich bases at the N1 or N4 position of the triazole ring. These reactions are typically carried out in an alcoholic solvent.

Hybrid Molecule Construction

The synthesis of hybrid molecules by covalently linking two or more different heterocyclic rings is a prominent strategy in drug design to create novel compounds with potentially synergistic or enhanced biological activities. The methyl-5-thiazol-2-yl-1H- nih.govnih.govekb.egtriazole scaffold serves as a versatile building block for the construction of such hybrids.

Triazole-Thiadiazole Hybrids: The fusion or linking of triazole and thiadiazole moieties has been explored to generate compounds with a broad spectrum of biological activities. Synthetic routes often involve the use of a precursor molecule containing the 1,2,4-triazole ring, which is then subjected to cyclization reactions to form the thiadiazole ring. For instance, 4-amino-3-thioxo-1,2,4-triazoles can be used as starting materials to construct fused nih.govnih.govekb.egtriazolo[3,4-b] nih.govekb.egnih.govthiadiazoles scielo.br. Another approach involves the reaction of a triazole-containing intermediate with a reagent that provides the necessary atoms for the thiadiazole ring formation nih.govmdpi.com. These hybrid structures are of significant interest in the development of new therapeutic agents.

Triazole-Pyrazole Hybrids: The combination of triazole and pyrazole rings has led to the discovery of molecules with notable biological profiles ekb.eg. A common and efficient method for the synthesis of triazole-pyrazole hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" nih.govchemrxiv.orgdoaj.orgresearchgate.net. This reaction involves the coupling of a pyrazole derivative bearing an azide functional group with a triazole derivative containing a terminal alkyne, or vice versa. This approach allows for the facile connection of the two heterocyclic units, offering a modular and high-yielding pathway to a diverse library of hybrid molecules nih.govresearchgate.net.

Thiazole-Quinoline Hybrids: The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, with a thiazole-containing structure has been shown to yield compounds with potent antimicrobial and antimalarial activities nih.govfigshare.comtandfonline.comconsensus.app. The synthesis of such hybrids often involves a multi-step sequence where a pre-functionalized quinoline is coupled with a thiazole precursor. For example, a series of quinoline-thiazole appended 1,4-disubstituted 1,2,3-triazoles were synthesized via a Cu(I) catalyzed 1,3-dipolar cycloaddition reaction figshare.comtandfonline.comconsensus.app.

Triazole-Oxadiazole Hybrids: The synthesis of molecules containing both 1,2,4-triazole and 1,3,4-oxadiazole rings is another area of active research researchgate.netnih.govscispace.com. These hybrids can be synthesized from common intermediates. For instance, an acid hydrazide can be a precursor for both ring systems. Reaction with carbon disulfide followed by hydrazine hydrate can lead to a 4-amino-5-substituted-1,2,4-triazole-3-thiol, while reaction with a different set of reagents can yield the 1,3,4-oxadiazole ring researchgate.netnih.gov. This synthetic versatility allows for the generation of a variety of hybrid structures for biological evaluation.

Hybrid TypeKey Synthetic StrategyStarting Material ExampleReference
Triazole-ThiadiazoleCyclization of triazole precursors4-amino-3-thioxo-1,2,4-triazoles scielo.br
Triazole-PyrazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized pyrazole and alkyne-functionalized triazole nih.govresearchgate.net
Thiazole-QuinolineMulti-step coupling and cycloaddition reactionsFunctionalized quinoline and thiazole precursors nih.govfigshare.com
Triazole-OxadiazoleDivergent synthesis from a common intermediateAcid hydrazide researchgate.netnih.gov
Conjugation with Other Biologically Active Moieties

To further enhance the biological activity profile, the methyl-5-thiazol-2-yl-1H- nih.govnih.govekb.egtriazole scaffold can be conjugated with other known bioactive molecules.

Ferrocene Conjugates: Ferrocene, a metallocene with a sandwich structure, has been incorporated into various bioactive molecules to improve their therapeutic properties. The conjugation of ferrocene with triazole-containing compounds is often achieved through click chemistry, where a ferrocenyl azide or alkyne is reacted with a complementary triazole derivative researchgate.netmdpi.com. This approach has been utilized to synthesize a range of ferrocene-triazole conjugates with potential applications in medicinal chemistry.

Pyrrole Conjugates: Pyrrole is another important heterocyclic ring found in many biologically active natural products and synthetic compounds. The synthesis of pyrrole-triazole conjugates can be achieved through various synthetic routes. One notable method involves the reaction of 2H-azirines with triazolium phenacyl bromides to construct substituted 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazoles nih.govfigshare.com. These novel ensembles provide a unique structural framework for further chemical exploration and biological testing.

Advanced Synthetic Techniques

Modern synthetic methodologies offer significant advantages in terms of reaction efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods nih.govpnrjournal.com. This technique has been successfully applied to the synthesis of various triazole and thiadiazole derivatives nih.govscielo.brjmrionline.com. For instance, the synthesis of nih.govnih.govekb.egtriazolo[3,4-b] nih.govekb.egnih.govthiadiazoles has been achieved under microwave irradiation in significantly shorter reaction times and with good yields scielo.br. The efficiency and eco-friendly nature of microwave-assisted synthesis make it an attractive method for the preparation of derivatives of methyl-5-thiazol-2-yl-1H- nih.govnih.govekb.egtriazole.

TechniqueAdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction time, Improved yields, Environmentally friendlySynthesis of nih.govnih.govekb.egtriazolo[3,4-b] nih.govekb.egnih.govthiadiazoles scielo.brnih.gov
Copper(I)-Catalyzed 1,3-Dipolar CycloadditionHigh regioselectivity, Mild reaction conditions, High yields, Broad substrate scopeSynthesis of 1,4-disubstituted 1,2,3-triazole conjugates nih.govnsf.gov

Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition Approaches for Conjugates

The Copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne, often referred to as the "click" reaction, is a cornerstone of modern synthetic chemistry for the creation of complex molecules, including bioactive conjugates nih.govnsf.govnih.govmdpi.comimist.ma. This reaction is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer), and proceeds under mild conditions, making it ideal for the synthesis of hybrid molecules. This methodology has been extensively used to link triazole moieties to other heterocyclic systems or biologically active molecules, such as quinolines and ferrocenes figshare.comtandfonline.comconsensus.app. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate nih.gov. The versatility and reliability of this reaction make it an invaluable tool for the construction of conjugates based on the methyl-5-thiazol-2-yl-1H- nih.govnih.govekb.egtriazole scaffold.

Structure Activity Relationship Sar and Biological Efficacy Studies

Antimicrobial Research Pathways

Antibacterial Spectrum and Efficacy Studies

Mechanistic Insights into Antibacterial Action

The antibacterial action of compounds featuring the 1,2,4-triazole (B32235) scaffold, often in conjunction with a thiazole (B1198619) ring, is believed to stem from their ability to inhibit essential bacterial enzymes. Molecular docking studies on various derivatives have suggested that these compounds can bind to and inhibit the function of DNA gyrase and topoisomerase IV. mdpi.com These enzymes are crucial for maintaining the proper topological state of DNA during replication and transcription, making them effective targets for antibacterial agents. mdpi.com The inhibition of DNA gyrase by certain 1,2,4-triazole hybrids has been demonstrated, with some compounds showing good inhibitory values (IC50) ranging from 0.134 to 1.84 μg/mL. nih.gov

Antifungal Spectrum and Efficacy Studies

Derivatives incorporating the thiazole and 1,2,4-triazole moieties have demonstrated a broad spectrum of antifungal activity against various human pathogens. orientjchem.orgnih.gov Studies have shown these compounds to be effective against species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. orientjchem.orgamazonaws.com In many instances, newly synthesized derivatives exhibit antifungal potency comparable or superior to established drugs like fluconazole (B54011). amazonaws.comnih.gov For example, certain thiazolo[4,5-d]pyrimidine (B1250722) hybrids with a 1H-1,2,4-triazole component showed significant activity against both filamentous and yeast-like fungi. researchgate.net Some compounds have demonstrated excellent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.06–2 μg/mL against certain fungal strains. nih.gov The efficacy of these compounds is often evaluated against a panel of fungi, including clinically relevant and sometimes drug-resistant strains. amazonaws.com

Compound TypeFungal PathogenActivity (MIC)Reference CompoundReference
Thiazole-1,2,3-triazole hybrid (5h)Aspergillus fumigatus0.25 µg/mLVoriconazole amazonaws.com
Benzothiazolyl-triazole derivative (4a)Candida albicans0.39 µg/mLNot Specified ekb.eg
2-Pyrazoline-thiazole derivativeCandida albicans3.9–62.5 µg/mLFluconazole (MIC = 250 µg/mL) nih.gov
Thiazolidin-4-one derivative (4f)Candida glabrata31.25 µg/mLNot Specified scielo.br
nih.govmdpi.comnih.govtriazolo[1,5-b] nih.govmdpi.comnih.govnih.govtetrazine (3g)Epidermophyton floccosum1.5 µg/mLNot Specified beilstein-journals.org

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antifungal potency of thiazole-triazole derivatives. The nature and position of substituents on the aromatic rings play a critical role. For instance, incorporating specific substituents on a phenyl ring attached to the core structure can significantly enhance antifungal activity. nih.gov In one study of 1,2,3-benzotriazin-4-one-containing triazoles, it was found that compounds with substituents at the 7-position exhibited more potent and broader-spectrum antifungal activities. amazonaws.com

The presence of certain functional groups is also crucial. The 1,2,4-triazole ring itself is a key pharmacophore found in many commercial antifungal drugs. nih.gov Its combination with a thiazole moiety often leads to synergistic effects. nih.gov Additionally, the linkage between different heterocyclic rings can influence activity; for example, compounds featuring a piperazine (B1678402) linker have shown significant antifungal effects. researchgate.net The substitution pattern on the thiazole ring is also important; a p-bromophenyl group at the fourth position of a thiazole ring was found to increase antifungal activity. nih.gov These SAR findings are crucial for the rational design of new and more effective antifungal agents. nih.govekb.eg

Antitubercular Activity Research

The 1,2,4-triazole nucleus is a key structural component in the development of novel antitubercular agents. wisdomlib.org Research has demonstrated that derivatives containing this moiety exhibit promising activity against Mycobacterium tuberculosis. In one study, a series of 1,2,4-triazole derivatives were tested in vitro against M. tuberculosis H37Ra, with one compound showing a particularly low Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. nih.gov

Another investigation focused on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which displayed potent anti-TB activity against both the H37Rv strain (MIC = 5.5 µg/mL) and multi-drug-resistant (MDR) strains (MIC = 11 µg/mL). mdpi.com Computational docking studies for this compound identified the M. tuberculosis β-ketoacyl ACP synthase I (KasA) as a likely cellular target. KasA is a vital enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com The ability of these compounds to inhibit such fundamental biological processes underscores their potential as effective antitubercular drugs.

Compound/DerivativeMycobacterium StrainActivity (MIC)Reference
Pyridine-1,2,4-triazole derivative (C4)M. tuberculosis H37Ra0.976 μg/mL nih.gov
Pyridine-1,2,4-triazole derivative (C4)Mycobacterium pheli7.81 μg/mL nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1)M. tuberculosis H37Rv5.5 µg/mL mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1)MDR strains of MTB11 µg/mL mdpi.com

Anticancer and Antiproliferative Investigations

In Vitro Cytotoxicity Assessments

Compounds that feature a hybrid structure of thiazole and triazole rings have been the subject of numerous investigations for their anticancer potential. In vitro cytotoxicity assays against various human cancer cell lines are commonly used to evaluate their antiproliferative effects. mdpi.comnih.gov

A study on novel thiazole-based 1,2,3-triazole derivatives showed potent activity against human glioblastoma U87 cell lines. ajgreenchem.com Specifically, compounds 5c, 5f, and 5h from this series exhibited strong cytotoxicity with IC50 values of 10.67±0.94 µM, 4.72±3.92 µM, and 3.20±0.32 µM, respectively, which were comparable to the standard drug Temozolomide. ajgreenchem.com Similarly, a series of 5-ene-thiazolo[3,2-b] nih.govmdpi.comnih.govtriazole-6(5H)-ones were screened against the NCI 60-cell line panel, with derivatives 2h and 2i showing the most activity without causing significant toxicity to normal human embryonic kidney (HEK 293) cells. nih.gov

Another investigation involving metal complexes of a 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione ligand (C15) revealed cytotoxic effects against human colon adenocarcinoma (HT29) and human lung carcinoma (A549) cell lines. mdpi.com The manganese complex (1) was particularly effective, with IC50 values of 654.31 µM for HT29 cells and 794.37 µM for A549 cells. mdpi.com These findings highlight the potential of thiazole-triazole scaffolds in the development of new anticancer agents. mdpi.commdpi.com

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
Thiazole-1,2,3-triazole hybrid (5f)Glioblastoma (U87)4.72 ± 3.92 µM ajgreenchem.com
Thiazole-1,2,3-triazole hybrid (5h)Glioblastoma (U87)3.20 ± 0.32 µM ajgreenchem.com
Mn(II) complex of C15 (1)Colon Adenocarcinoma (HT29)654.31 ± 25.09 µM mdpi.com
Mn(II) complex of C15 (1)Lung Carcinoma (A549)794.37 ± 83.62 µM mdpi.com
5-ene-thiazolo[3,2-b] nih.govmdpi.comnih.govtriazole-6(5H)-one (2i)Normal Kidney (HEK 293)24.43 µM nih.gov
Evaluation Against Diverse Cancer Cell Lines (e.g., HepG-2, HCT-116, HT-29, MCF-7, A-549)

Derivatives based on the thiazole-triazole framework have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. In vitro studies have consistently shown the anti-proliferative effects of these compounds.

For example, a series of nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comresearchgate.nettetrazine derivatives were screened against a panel of cancer cell lines including human lung cancer (A-549), human hepatocellular carcinoma (HepG-2), and human colon carcinoma (HT-29). researchgate.net One particular compound, 8-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)- nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comresearchgate.nettetrazin-3-ylthio)methyl)quinoline, was notably effective against the HT-29 cell line with an IC₅₀ value of 12.69 ± 7.14 µM. researchgate.net

Similarly, novel 1,2,4-triazole derivatives incorporating a mefenamic acid moiety were tested against A-549 (lung carcinoma) and HepG-2 (hepatocyte carcinoma) cell lines. pensoft.net Another study synthesized 1,2,4-triazole-based acetamides and evaluated their effects against the HepG-2 cell line, with some compounds showing high anti-proliferative activity. nih.gov The anticancer potential of thiazole derivatives has been linked to their capacity to inhibit key biological components like matrix metalloproteinases and various kinases. researchgate.net

Further research on 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives showed potent cytotoxic activity against human colon carcinoma (HCT-116), lung adenocarcinoma (A-549), and hepatoma carcinoma (HepG-2) cell lines. nih.gov Additionally, certain 5-ene-thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole-6(5H)-ones exhibited excellent cytotoxic properties against leukemia, prostate cancer, non-small cell lung cancer (NSCLC), breast cancer, renal cancer, melanoma, and CNS cancer cell lines at a concentration of 10 μM. nih.gov Other studies have confirmed the activity of various thiazole-triazole hybrids against breast cancer (MCF-7), cervical cancer (HeLa), and colon adenocarcinoma (HT-29). nih.govmdpi.comresearchgate.net

Table 1: Anticancer Activity of Selected Thiazole-Triazole Derivatives Against Various Cancer Cell Lines

Compound Type Cell Line IC₅₀ (µM) Source
Tetrahydrocurcumin-1,2,3-triazole hybrid (4g) HCT-116 1.09 ± 0.17 nih.gov
Tetrahydrocurcumin-1,2,3-triazole hybrid (4g) A-549 45.16 ± 0.92 nih.gov
nih.govnih.govmdpi.comtriazolo[4,3-b] nih.govnih.govmdpi.comresearchgate.nettetrazine (4g) HT-29 12.69 ± 7.14 researchgate.net
1,2,4-Triazole-acetamide hybrid (7f) HepG-2 16.782 µg/mL nih.gov
Thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole-6-one (2h) Various Growth Inhibition at 10 µM nih.gov
Selectivity Profiles in Cancer versus Non-Cancerous Cell Lines

A critical aspect of anticancer drug development is selectivity: the ability to kill cancer cells while sparing normal, healthy cells. Several studies on thiazole-triazole derivatives have addressed this by testing compounds against non-cancerous cell lines.

For instance, a series of novel 1,2,4-triazole derivatives were evaluated for cytotoxicity against A-549 and HepG-2 cancer cells, as well as the normal human lung fibroblast cell line WI-38. pensoft.net The results indicated that one compound was highly selective against cancer cells. pensoft.net In another study, thiazole–1,2,3-triazole hybrids were screened for anticancer activity against human glioblastoma cells (U87) and for cytotoxicity against the normal human embryonic kidney cell line (HEK-293). ajgreenchem.com

Similarly, research on thiazole-triazole hybrids designed as potential adjuvants for lung cancer therapy demonstrated selectivity for lung cancer cells (A-549) over normal human lung fibroblasts (Wi-38). nih.gov The selectivity index (SI), the ratio of the IC₅₀ for healthy cells to that for cancer cells, was used to quantify this effect. nih.gov Furthermore, derivatives of 5-ene-thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole-6-ones were found to be active against cancer cell lines without causing toxicity to normal somatic (HEK-293) cells. nih.gov The safety of other 1,2,4-triazole derivatives was confirmed against the MRC-5 normal cell line, with most compounds showing appropriate selectivity. researchgate.net

Table 2: Selectivity of Thiazole-Triazole Derivatives

Compound Type Cancer Cell Line Normal Cell Line Selectivity Finding Source
1,2,4-Triazole-mefenamic acid hybrid (HB5) HepG-2 WI-38 Highly selective against cancer cells pensoft.net
Thiazole-1,2,3-triazole hybrids U87 (Glioblastoma) HEK-293 Compounds showed varied cytotoxicity ajgreenchem.com
Thiazole-1,2,3-triazole hybrid (6d) A-549 Wi-38 Selectivity Index (SI) = 12.14 nih.gov
5-ene-thiazolo[3,2-b] nih.govnih.govmdpi.comtriazole-6-one (2h, 2i) Various HEK-293 No toxicity to normal cells observed nih.gov
1,2,4-Triazole derivatives MCF-7, HeLa, A-549 MRC-5 Proper selectivity against cancerous cells researchgate.net

Mechanisms of Antiproliferative Action

Understanding the mechanisms through which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed to the modulation of key cellular pathways and the inhibition of specific enzymes and receptors.

Modulation of Cellular Pathways (e.g., p53 ubiquitination)

The p53 tumor suppressor protein is a key regulator of cell cycle and apoptosis, and its function is tightly controlled, often through ubiquitination. nih.gov The ubiquitination process, which tags proteins for degradation or alters their function, is a critical control mechanism in the p53 pathway. nih.govnih.gov A study on new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine-based derivatives found that the most potent antiproliferative compounds also down-regulated p53 ubiquitination, an important oncogenic parameter. researchgate.net This suggests that some triazole derivatives may stabilize p53 by preventing its degradation, thereby enhancing its tumor-suppressive functions.

Inhibition of Key Enzymes/Receptors (e.g., EGFRWT, EGFRT790M, COX-2)

Many thiazole-triazole derivatives function by inhibiting key enzymes and receptors that are overactive in cancer cells.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a role in cell growth and is often upregulated in various cancers. pensoft.net Some 1,2,4-triazole derivatives have been shown to induce cell death by inhibiting EGFR tyrosine kinase activity. pensoft.net Further studies have specifically synthesized and evaluated triazole-based compounds as potential inhibitors of both the wild-type EGFR (EGFRWT) and its drug-resistant mutant form (EGFRT790M). researchgate.net Certain pyrazolyl-thiazole derivatives also demonstrated marked inhibitory activity against EGFR. nih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme linked to inflammation and cancer progression. researchgate.net Its expression is associated with tumor growth and the formation of new blood vessels. nih.gov Several studies have explored 1,2,4-triazole derivatives as selective COX-2 inhibitors. mdpi.comnih.gov For instance, new 1,2,4-triazole derivatives of the natural product eugenol (B1671780) were developed as potent anti-COX-2 and antiproliferative agents. researchgate.net Docking studies confirmed that the most active compounds had a high binding affinity for the COX-2 protein. researchgate.net

Structure-Activity Correlation for Anticancer Potential (e.g., role of specific ring substitutions, electron-donating groups)

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For thiazole-triazole derivatives, SAR analyses have highlighted the importance of specific structural features.

It has been observed that the introduction of electron-withdrawing groups, such as halogens, on terminal phenyl rings can enhance antitumor activity. nih.gov For example, in one series of 1,2,4-triazole derivatives, compounds bearing chloro or fluoro substituents at the para-position of a phenyl ring showed superior cytotoxicity against HeLa cells. researchgate.net

Anti-Inflammatory and Analgesic Research

The 1,2,4-triazole scaffold is not only prominent in anticancer research but is also a core component of compounds investigated for anti-inflammatory and analgesic properties. mdpi.com This dual activity is often linked, as enzymes like COX-2 are targets for both cancer and inflammation. researchgate.net

A significant body of research has focused on 1,2,4-triazole derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net Studies have shown that certain condensed 1,2,4-triazolo[3,2-b]-1,3,5-thiadiazine derivatives exhibit promising anti-inflammatory and analgesic effects in vivo. mdpi.com The anti-inflammatory activity of some compounds was found to be comparable or superior to the standard drug diclofenac (B195802) in rat paw edema models. mdpi.comresearchgate.net

The analgesic effect of these compounds has been demonstrated in various models, such as the acetic acid-induced writhing response in mice. researchgate.net SAR studies in this area have indicated that specific substitutions, such as a benzyl (B1604629) group at certain positions or the inclusion of a 2,4-dichlorophenoxyl moiety, can lead to potent anti-inflammatory activity. mdpi.comresearchgate.net This research highlights the versatility of the thiazole-triazole scaffold in developing treatments for conditions involving inflammation and pain. nih.gov

In Vitro Anti-Inflammatory Modalities (e.g., COX-1/COX-2 and LOX Inhibition, Modulation of Pro-inflammatory Cytokine Levels)

Derivatives of the thiazolyl-1,2,4-triazole scaffold have demonstrated significant in vitro anti-inflammatory activity through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory cytokines.

COX-1/COX-2 and LOX Inhibition: The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are pivotal in the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov The inhibition of these enzymes is a key strategy in the development of anti-inflammatory drugs. mdpi.com Research has shown that various thiazole and 1,2,4-triazole derivatives are effective inhibitors of COX-1, COX-2, and LOX. nih.govmdpi.com For instance, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, certain thiazolo[3,2-b]1,2,4-triazole derivatives have exhibited notable COX inhibitory action. nih.gov While some of these compounds showed no significant LOX inhibitory activity, others have been identified as dual inhibitors of both COX and LOX pathways. nih.govfrontiersin.org

Table 1: In Vitro COX-1/COX-2 and 5-LOX Inhibition by Thiazole/Triazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
Quinolone-1,2,4-triazole hybrid 33a-0.00725- mdpi.com
Quinolone-1,2,4-triazole hybrid 33b-0.00848- mdpi.com
Quinolone-1,2,4-triazole hybrid 33c-0.00811- mdpi.com
Schiff base of 1,2,4-triazole 4117.81.76- mdpi.com
1,2,4-Triazole derivative 1413.50.04- mdpi.com
Celecoxib (Reference)6.120.95- mdpi.com

Modulation of Pro-inflammatory Cytokine Levels: Beyond enzymatic inhibition, certain derivatives have been shown to modulate the production of pro-inflammatory cytokines. nih.gov For example, a novel series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were evaluated for their anti-inflammatory effects. The optimal compound, E26, was found to significantly suppress the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in LPS-induced RAW264.7 cells. nih.gov This suppression of key inflammatory signaling molecules highlights another important mechanism of the anti-inflammatory action of this class of compounds. nih.gov

Structure-Activity Aspects of Anti-Inflammatory Efficacy

The anti-inflammatory efficacy of thiazolyl-1,2,4-triazole derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the thiazole and triazole rings can significantly influence their inhibitory potency and selectivity.

For instance, in a series of thiazolo[3,2-b]1,2,4-triazoles, the nature of the substituent on the benzene (B151609) ring was found to be a critical determinant of COX inhibitory activity. nih.gov The introduction of electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring often leads to enhanced anti-inflammatory effects. nih.gov Conversely, the presence of a methyl group on the thiazole ring has been associated with a loss of LOX activity in some derivatives. nih.gov

In the case of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives, preliminary SAR analysis indicated that substitutions on the phenyl rings attached to the dihydropyrazole core played a crucial role in their ability to inhibit nitric oxide (NO) release, a key inflammatory mediator. nih.gov

Characterization of Analgesic Properties

Several studies have investigated the analgesic properties of 1,2,4-triazole derivatives, demonstrating their potential as pain-relieving agents. nih.govtbzmed.ac.irnih.gov In vivo studies, often employing models such as the acetic acid-induced writhing test and the hot plate test in mice, have confirmed the anti-nociceptive effects of these compounds. nih.govtbzmed.ac.ir

One study evaluated a series of newly synthesized 1,2,4-triazole derivatives and found that they exhibited significant analgesic activity. researchgate.net For example, compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol demonstrated a notable reduction in acetic acid-induced writhing, comparable to the standard drug ibuprofen. nih.govresearchgate.net Another compound, (S)-1-(6-Phenyl-7H- nih.govnih.govisres.orgtriazolo[3,4-b] nih.govisres.orgnih.govthiadiazin-3-yl)ethanol, also showed potent analgesic effects. nih.govresearchgate.net

Table 2: Analgesic Activity of 1,2,4-Triazole Derivatives in Acetic Acid-Induced Writhing Test
Compound% Reduction in WrithingReference
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol nih.gov83% researchgate.net
(S)-1-(6-Phenyl-7H- nih.govnih.govisres.orgtriazolo[3,4-b] nih.govisres.orgnih.govthiadiazin-3-yl)ethanol [5e]70% researchgate.net
Ibuprofen (Standard)71.5% researchgate.net

Anticonvulsant and Antiepileptic Research

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. nih.gov The incorporation of a thiazole ring into this scaffold has led to the development of novel compounds with promising antiepileptic potential. nih.govtandfonline.com

Evaluation in Seizure Models

The anticonvulsant activity of thiazolyl-1,2,4-triazole derivatives has been primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govtandfonline.comslideshare.net These models are used to identify compounds that can prevent the spread of seizures (MES) or raise the seizure threshold (scPTZ). slideshare.net

A noteworthy finding is the high anticonvulsant activity of 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, which showed median effective doses (ED50) of 13.4 mg/kg in the MES model and 81.6 mg/kg in the scPTZ test. tandfonline.com Furthermore, 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and its 4-chlorophenyl analog also displayed significant anticonvulsant activity in both MES and PTZ tests. nih.gov

Table 3: Anticonvulsant Activity of Thiazolyl-1,2,4-Triazole Derivatives
CompoundSeizure ModelED50 (mg/kg)Reference
3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thioneMES13.4 tandfonline.com
3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thionescPTZ81.6 tandfonline.com
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole (9a)MES & PTZActive at 30 & 100 nih.gov
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole (9b)MES & PTZActive at 30 & 100 nih.gov

Structure-Activity Dependencies for Anticonvulsant Properties (e.g., role of the 1,2,4-triazole ring)

The anticonvulsant activity of this class of compounds is intrinsically linked to the presence of the 1,2,4-triazole ring, which is a key pharmacophoric feature. nih.govzsmu.edu.ua SAR studies have indicated that the nature and position of substituents on both the thiazole and triazole moieties, as well as any associated phenyl rings, significantly influence the anticonvulsant efficacy.

Antioxidant Activity Investigations

In addition to their anti-inflammatory and anticonvulsant properties, thiazolyl-1,2,4-triazole derivatives have been investigated for their antioxidant potential. isres.orgnih.govnih.gov Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant activity can help to mitigate cellular damage caused by reactive oxygen species (ROS). nih.gov

The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. isres.orgnih.gov Studies on various 1,2,4-triazole derivatives have demonstrated their ability to scavenge free radicals, with some compounds exhibiting moderate to significant antioxidant activity. nih.govresearchgate.net The presence of phenolic hydroxyl groups on the aromatic substituents is often associated with enhanced antioxidant capacity. isres.org

Table 4: Antioxidant Activity of 1,2,4-Triazole Derivatives
CompoundAssayActivityReference
Compound 9bDPPH Radical Scavenging49.4% scavenging rate at 10 µM researchgate.net
Thiazolyl-polyphenolic compound 7jABTS & DPPHEnhanced activity compared to standards nih.gov
Thiazolyl-polyphenolic compound 7kABTS & DPPHEnhanced activity compared to standards nih.gov
Trolox (Standard)DPPH Radical Scavenging- researchgate.net

Radical Scavenging Assays (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized spectrophotometric method to assess the antioxidant activity of compounds. nih.gov It measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. nih.govscispace.com

Several studies have investigated the DPPH radical scavenging activity of various thiazole and 1,2,4-triazole derivatives. For instance, a series of phenol (B47542) and pyridine-substituted 1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant properties. scispace.com In one study, the compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrated significant DPPH radical scavenging activity with an IC50 value of 7.12 ± 2.32 µg/mL, which was more potent than the standard antioxidant butylated hydroxyanisole (BHA). scispace.com

In another study, a series of new 5-[4-methyl-2-(pyridin-4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives were synthesized and showed notable antioxidant activity. scielo.brscielo.br Similarly, the antioxidant potential of various other 1,2,4-triazole analogs has been highlighted, with some exhibiting exceptional free radical scavenging capabilities in the DPPH assay. nih.gov

The antioxidant capacity of novel N-methyl substituted thiazole-derived polyphenolic compounds has also been evaluated using DPPH and ABTS radical scavenging assays. mdpi.com The half-maximal inhibitory concentrations (IC50) for these compounds were determined and compared to standard antioxidants like ascorbic acid and Trolox. mdpi.com

Below is a data table summarizing the DPPH radical scavenging activity of selected thiazole and triazole derivatives from various studies.

CompoundDPPH IC50 (µM)Reference CompoundDPPH IC50 (µM)
(E)-2-(2,4-dihydroxybenzylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride35.8Ascorbic Acid50.2
(E)-2-(1-(2,4-dihydroxyphenyl)ethylidene)-1-(4-methylthiazol-2-yl)hydrazin-1-ium chloride28.9Trolox25.8
(E)-1-(4,5-dimethylthiazol-2-yl)-2-(2,4-dihydroxybenzylidene)hydrazin-1-ium chloride33.8
(E)-1-(4,5-dimethylthiazol-2-yl)-2-(1-(2,4-dihydroxyphenyl)ethylidene)hydrazin-1-ium chloride27.5
(E)-2-(2,4-dihydroxybenzylidene)-1-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazin-1-ium chloride31.4
(E)-2-(1-(2,4-dihydroxyphenyl)ethylidene)-1-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazin-1-ium chloride27.1

This table is interactive. Users can sort the data by clicking on the column headers.

Structure-Activity Relationship for Antioxidant Potency

Studies on various 1,2,4-triazole derivatives have shown that the presence of electron-donating functional groups enhances antioxidant capacity. scispace.comnih.gov For example, compounds with phenolic hydroxyl groups often exhibit potent antioxidant activity. The hydroxyl groups can readily donate a hydrogen atom to free radicals, thereby stabilizing them. The position of these hydroxyl groups on an aromatic ring also plays a crucial role. mdpi.com

In a series of N-methyl substituted thiazole-derived polyphenolic compounds, it was observed that the substitution in position 2 of the thiazole ring does not significantly affect the antioxidant activity conferred by a catechol moiety in another part of the molecule. mdpi.com This suggests that for certain scaffolds, the primary antioxidant activity is dictated by specific functional groups like polyphenolic substructures. mdpi.com

Furthermore, research on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their alkyl derivatives indicated that the introduction of a free amino group or a phenyl substituent at the N4 position of the 1,2,4-triazole nucleus often leads to an increase in antioxidant activity. zsmu.edu.ua Conversely, the presence of methyl or ethyl groups at the N4 position was found to have an opposite effect in many cases. zsmu.edu.ua

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations help in predicting its stability, reactivity, and potential interaction sites.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. For thiazole (B1198619) and triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is spread across the electron-deficient regions. The specific energy values for methyl-5-thiazol-2-yl-1H- irjweb.comresearchgate.netresearchgate.nettriazole would require a dedicated computational study.

Table 1: Representative Frontier Orbital Energies for Thiazole/Triazole Derivatives

Compound Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Thiazole Derivatives -5.5 to -6.3 -0.8 to -2.0 ~4.5
1,2,4-Triazole (B32235) Derivatives -6.0 to -7.0 -1.0 to -2.5 ~4.0 - 5.0

Note: This table presents typical ranges found in the literature for related compounds and is for illustrative purposes only. Specific values for the title compound are not available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In a molecule like methyl-5-thiazol-2-yl-1H- irjweb.comresearchgate.netresearchgate.nettriazole, the negative potential is expected to be concentrated around the nitrogen and sulfur atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms, particularly the one on the triazole ring, would exhibit a positive potential. This mapping helps in understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within a molecule. researchgate.net It calculates the charges on individual atoms, offering insights into the electrostatic properties and the nature of the chemical bonds. NBO analysis can also reveal hyperconjugative interactions, which are stabilizing charge transfers from occupied bonding orbitals to unoccupied anti-bonding orbitals. taylorfrancis.com For many 1,2,4-triazole derivatives, significant charge delocalization contributes to the stability of the heterocyclic ring system. researchgate.net

Tautomeric Equilibrium Investigations

Tautomerism, the interconversion of structural isomers, is a key characteristic of many heterocyclic compounds, including 1,2,4-triazoles. ijsr.net The position of a labile hydrogen atom can significantly influence the molecule's chemical and biological properties.

For methyl-5-thiazol-2-yl-1H- irjweb.comresearchgate.netresearchgate.nettriazole, several tautomeric forms are possible due to the migration of a proton between the nitrogen atoms of the triazole ring. Computational methods can be used to optimize the geometry of each possible tautomer and calculate their relative energies. researchgate.net The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form under equilibrium conditions. researchgate.net Studies on related 1,2,4-triazoles often show that the 1H-tautomer is more stable than the 4H-tautomer. researchgate.net

Table 2: Hypothetical Relative Stabilities of Tautomers

Tautomer Relative Energy (kcal/mol) Predicted Stability
1H-tautomer 0.00 (Reference) Most Stable
2H-tautomer Not Applicable -
4H-tautomer > 0 Less Stable

Note: This table is hypothetical and illustrates the expected outcome of a tautomeric stability study. Actual values for the title compound are not available.

Theoretical calculations can also simulate spectroscopic data, such as UV/vis absorption spectra. researchgate.net By simulating the spectra for each of the most stable tautomers, a theoretical weighted-average spectrum can be generated based on their predicted population (calculated from the relative energies). This computed spectrum can then be compared with experimentally obtained spectra. A good match between the experimental and simulated spectra provides strong evidence for the predicted tautomeric equilibrium. ijsr.net This combined experimental and theoretical approach is a powerful method for characterizing the tautomeric behavior of complex molecules. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific research data for the compound “methyl-5-thiazol-2-yl-1H- nih.govajgreenchem.commdpi.comtriazole” corresponding to the detailed outline requested. The search results contain information on various derivatives and analogs that incorporate thiazole and 1,2,4-triazole rings, but none focus specifically on the computational chemistry and molecular modeling studies for the exact molecule .

Therefore, it is not possible to generate an article that focuses solely on “methyl-5-thiazol-2-yl-1H- nih.govajgreenchem.commdpi.comtriazole” while adhering to the strict outline and content requirements. Generating such an article would require data from molecular docking, receptor interaction studies, binding affinity predictions, and in silico ADMET predictions that are not present in the provided search results for this specific compound.

Coordination Chemistry of the Methyl 5 Thiazol 2 Yl 1h 1 2 3 Triazole Scaffold

Ligand Design and Synthesis

The design and synthesis of ligands based on the methyl-5-thiazol-2-yl-1H- nih.govresearchgate.netnih.govtriazole scaffold are foundational to exploring their coordination chemistry. The inherent electronic properties and steric factors of the ligand can be fine-tuned through strategic synthetic routes and derivatization.

Assessment of Metal Ion Complexation Potential of Thiazole-Triazole Ligands

The metal ion complexation potential of thiazole-triazole ligands is largely dictated by the presence of multiple nitrogen and sulfur donor atoms. The 1,2,4-triazole (B32235) ring itself offers several potential coordination sites through its nitrogen atoms. scirp.org The thiazole (B1198619) ring introduces an additional nitrogen and a sulfur atom, both of which can participate in metal binding. This poly-dentate nature allows these ligands to form stable chelate rings with metal ions, which is a desirable characteristic in coordination chemistry. nih.gov

The coordinating ability of such ligands is influenced by the electronic environment of the donor atoms. The π-conjugated system of the heterocyclic rings can affect the electron density on the nitrogen and sulfur atoms, thereby modulating their donor strength. The specific substitution on the rings, such as the methyl group in the titular compound, can also have a significant impact on the ligand's steric and electronic properties, further influencing its complexation behavior.

Derivatization Strategies for Enhanced Coordination Properties

To enhance the coordination properties of the thiazole-triazole scaffold, various derivatization strategies can be employed. A common approach involves the introduction of additional functional groups that can act as donor sites. For instance, the incorporation of thiol (-SH) or amino (-NH2) groups can increase the denticity of the ligand and its affinity for metal ions. nih.govginekologiaipoloznictwo.com The conversion of a thiol group to a thioether can also modify the ligand's coordination behavior and the stability of the resulting complexes. ijbr.com.pk

Another strategy is to create Schiff base ligands through the condensation of an amino-substituted thiazole-triazole with an aldehyde or ketone. nih.gov This not only extends the conjugated system of the ligand but also introduces an imine nitrogen atom, which is an excellent coordinator for a variety of metal ions. The choice of the aldehyde or ketone can be used to systematically vary the steric and electronic properties of the ligand, allowing for the synthesis of a library of related ligands with tailored coordination capabilities.

Metal Complex Formation and Characterization

Synthesis of Transition Metal Complexes with Triazole-Derived Ligands

Transition metal complexes of triazole-derived ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govripublication.com The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. The reaction is often carried out under reflux to facilitate the complexation process. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the formation of different complex species. nih.gov Upon cooling the reaction mixture, the metal complexes often precipitate out of the solution and can be isolated by filtration, washed, and dried. nih.gov

The nature of the metal ion and the counter-anion in the metal salt can significantly influence the structure and properties of the resulting complex. For example, different transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) have been shown to form complexes with triazole-based ligands, often exhibiting different coordination geometries. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the characterization of both the free ligand and its metal complexes.

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion are expected to shift. For instance, a shift in the ν(C=N) stretching frequency of the triazole or thiazole ring can indicate the involvement of the ring nitrogen atoms in coordination. researchgate.net Similarly, changes in the vibrational modes associated with the thiol or amino groups can confirm their participation in metal binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the structure of the ligand and its complexes in solution. In ¹H NMR spectra, the chemical shifts of protons adjacent to the coordination sites are typically affected upon complexation. nih.govginekologiaipoloznictwo.com This can be used to deduce the binding mode of the ligand. ¹³C NMR spectroscopy can provide complementary information about the carbon skeleton of the ligand and how it is affected by coordination. nih.gov

Mass Spectrometry is a powerful tool for determining the molecular weight of the ligand and its metal complexes, thereby confirming their composition. researchgate.netripublication.com

Spectroscopic Data for a Representative Triazole-Thiol Ligand and its Complexes
Technique Observation
FTIR (cm⁻¹)
Ligandν(N-H): ~3200-3400, ν(C=N): ~1620, ν(C-S): ~700
ComplexShift in ν(C=N) and ν(C-S) bands, indicating coordination through nitrogen and sulfur.
¹H NMR (ppm)
LigandSignals for aromatic, NH, and SH protons.
ComplexDownfield or upfield shift of proton signals near the coordination sites.
Mass Spec (m/z)
LigandMolecular ion peak corresponding to the ligand's mass.
ComplexMolecular ion peak corresponding to the [M(L)n] fragment, confirming the complex formation.

Note: The data presented is generalized based on typical observations for similar ligand systems and may vary for the specific compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

For complexes with thiazole-triazole type ligands, X-ray diffraction studies can confirm the coordination mode of the ligand (e.g., monodentate, bidentate, or bridging). For instance, it can show whether the ligand coordinates through the nitrogen atoms of the triazole ring, the nitrogen and/or sulfur atoms of the thiazole ring, or a combination thereof. This detailed structural information is crucial for understanding the structure-property relationships of these coordination compounds. nih.gov

Crystallographic Data for a Representative Silver(I) Complex with a Triazole Ligand
Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
Ag-N bond lengths (Å)~2.2 - 2.5
Ag-O bond lengths (Å)~2.7
Coordination geometryDistorted tetrahedral and slightly bent
Note: Data is based on a reported silver(I) complex with 4-amino-4H-1,2,4-triazole and may not be directly representative of the titular compound. mdpi.com

Investigation of Magnetic Susceptibility and Coordination Geometry

A thorough search of scientific literature and chemical databases did not yield specific studies detailing the magnetic susceptibility or the coordination geometry of metal complexes formed with the methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole ligand. Research on related 1,2,4-triazole-based ligands often reveals interesting magnetic phenomena, such as spin-crossover behavior and magnetic coupling between metal centers, which are highly dependent on the specific substituents on the triazole ring and the nature of the coordinating metal ion. However, without experimental data from techniques like single-crystal X-ray diffraction and magnetometry for complexes of this specific ligand, any discussion of its coordination modes (e.g., monodentate, bidentate bridging) and the resulting magnetic properties of its complexes would be purely speculative.

Biological Activity of Metal Complexes

Enhanced Antimicrobial Activity Through Coordination

There is no specific research available on the antimicrobial activity of metal complexes derived from methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole. In the broader field of medicinal chemistry, it is a well-established principle that the coordination of organic ligands to metal ions can lead to enhanced biological activity compared to the free ligand. This enhancement is often explained by theories such as Overtone's concept of cell permeability and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes. While numerous studies demonstrate this principle with various thiazole and triazole derivatives, specific data on the antibacterial or antifungal efficacy of methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole and its metal complexes against specific microbial strains is not present in the available literature.

Anticancer Potential of Metal-Based Triazole Complexes

The anticancer potential of metal complexes involving the methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole ligand has not been specifically evaluated in published research. The development of metal-based anticancer drugs is a vibrant area of research, with the 1,2,4-triazole scaffold being a common feature in many biologically active molecules. The mechanism of action for such complexes can vary widely, from DNA intercalation and cleavage to the inhibition of key enzymes like topoisomerase or protein kinases. The specific substituents on the ligand play a crucial role in determining the cytotoxicity and selectivity of the complex. However, in vitro cytotoxicity data (such as IC50 values) against human cancer cell lines and in vivo studies for complexes of methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole are not documented in the reviewed literature.

Catalytic Activity of Metal Complexes

No specific reports on the catalytic activity of metal complexes synthesized with the methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole ligand were found in the scientific literature. Metal complexes incorporating nitrogen-rich heterocyclic ligands, such as triazoles, are widely explored as catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand are critical in tuning the catalytic efficiency and selectivity of the metal center. Without dedicated studies, the potential for methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole-metal complexes to act as catalysts in specific reactions remains undetermined.

Applications in Chemo-sensing and Material Science

Design of Chemo-sensors for Diverse Analyte Detection

The application of methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole in the design of chemosensors for analyte detection has not been reported. Triazole and thiazole moieties are frequently incorporated into chemosensor design due to their excellent coordination capabilities with various metal ions and their participation in hydrogen bonding interactions. These interactions can lead to detectable changes in optical (colorimetric or fluorescent) or electrochemical signals upon binding with a target analyte. The development of a chemosensor requires detailed studies on its selectivity, sensitivity, and binding mechanism with potential analytes. Such specific research pertaining to the methyl-5-thiazol-2-yl-1H- nih.govsci-hub.semorressier.comtriazole scaffold is currently absent from the literature.

Advancements in Functional Materials Hindered by Lack of Research on Methyl-5-thiazol-2-yl-1H- beilstein-journals.orgmdpi.comrsc.orgtriazole Scaffold

Despite significant interest in the development of novel functional materials, a notable gap exists in the scientific literature regarding the coordination chemistry of methyl-5-thiazol-2-yl-1H- beilstein-journals.orgmdpi.comrsc.orgtriazole. A thorough review of existing research reveals a lack of specific studies on this particular heterocyclic scaffold, impeding its exploration for applications in advanced materials.

The broader families of thiazole and triazole derivatives have been the subject of extensive investigation in coordination chemistry. These compounds are recognized for their versatile coordinating abilities with a range of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with diverse and tunable properties. Researchers have successfully utilized these related scaffolds to develop materials with promising luminescent, magnetic, and catalytic functionalities.

For instance, various triazole-containing ligands have been instrumental in the design of spin-crossover (SCO) materials, particularly with iron(II) complexes. These materials exhibit the ability to switch between high-spin and low-spin states in response to external stimuli such as temperature, pressure, or light, making them attractive for applications in molecular switches and data storage devices. Similarly, thiazole-based ligands have been widely employed in the construction of luminescent MOFs. The inherent photophysical properties of the thiazole ring, often enhanced upon coordination to metal centers, have led to the development of sensors for various analytes and materials for light-emitting applications.

However, the specific ligand, methyl-5-thiazol-2-yl-1H- beilstein-journals.orgmdpi.comrsc.orgtriazole, remains conspicuously absent from these research efforts. Consequently, there is no available data on its synthesis, coordination behavior with different metal ions, or the properties of any resulting coordination compounds. The potential of this scaffold to contribute to the field of functional materials is therefore entirely unexplored.

The absence of research on methyl-5-thiazol-2-yl-1H- beilstein-journals.orgmdpi.comrsc.orgtriazole means that crucial data for creating informative tables on its coordination complexes and their functional properties does not exist. Detailed findings on its potential use in areas such as luminescent sensors, magnetic materials, or catalysis are not available for reporting.

Future research initiatives are necessary to synthesize and characterize methyl-5-thiazol-2-yl-1H- beilstein-journals.orgmdpi.comrsc.orgtriazole and to investigate its coordination chemistry. Such studies would be the first step in determining whether this specific combination of thiazole and triazole moieties, along with the methyl substituent, offers any unique advantages in the design of novel functional materials. Until such foundational work is undertaken, the potential of this particular scaffold will remain unknown.

Q & A

Q. Q1. What are the most reliable synthetic routes for methyl-5-thiazol-2-yl-1H-[1,2,4]triazole, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves cyclocondensation reactions between thiazole and triazole precursors. Key steps include:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
  • Triazole functionalization : Coupling via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .
  • Optimization : Use HPLC or TLC to monitor reaction progress . Adjust parameters like solvent polarity (DMF for polar intermediates) and temperature (60–80°C for cyclization) to improve yields (70–85%) .
    Validation : Confirm purity via melting point analysis and elemental composition (C:H:N:S ratios) .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm; triazole NH at δ 12–13 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., triazole C=N stretch at 1600–1650 cm⁻¹; thiazole C-S at 650–750 cm⁻¹) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₅S: calc. 192.0443, obs. 192.0445) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. Q3. What in vitro assays are recommended for preliminary biological screening of this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL) and C. albicans .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .
  • Enzyme Inhibition : Spectrophotometric assays for kinases or proteases (e.g., COX-2 inhibition at 10 µM) .

Advanced Research Questions

Q. Q4. How can structural modifications enhance the bioactivity of this compound derivatives?

Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the triazole N-1 position to improve antimicrobial potency (2–4x MIC reduction) .
  • Hybridization : Fuse with benzothiazole (e.g., compound 9c in ) to enhance DNA intercalation (ΔTm = +5°C in thermal denaturation assays) .
  • Prodrug Design : Esterify hydroxyl groups for improved bioavailability (e.g., acetate prodrugs show 3x higher Cmax in rat plasma) .

Q. Q5. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and normalize to positive controls (e.g., doxorubicin) .
  • Replicate Conditions : Control solvent (DMSO ≤ 0.1% v/v) and incubation time (48–72 hrs) .
  • Mechanistic Studies : Perform SPR or ITC to quantify target binding (e.g., Kd = 120 nM for EGFR kinase) and validate via CRISPR knockouts .

Q. Q6. What computational strategies predict the binding modes and pharmacokinetic properties of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1M17) to model triazole-thiazole interactions in ATP-binding pockets (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .
  • ADMET Prediction : SwissADME predicts high GI absorption (LogP = 2.1) but moderate CYP3A4 inhibition (Probability = 0.65) .

Q. Q7. How can green chemistry principles be applied to optimize the synthesis of this compound?

Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalysis : Use Fe₃O₄ nanoparticles for CuAAC (recyclable, 95% yield over 5 cycles) .
  • Microwave Assistance : Reduce reaction time from 24 hrs to 30 mins (80°C, 300 W) .

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